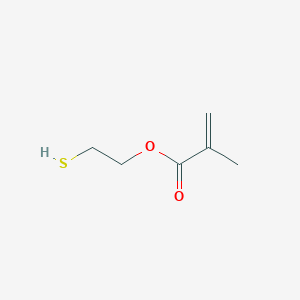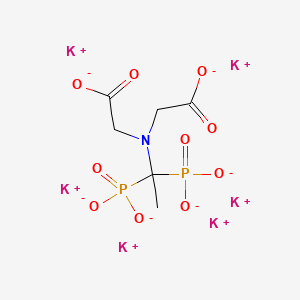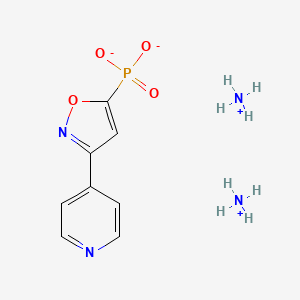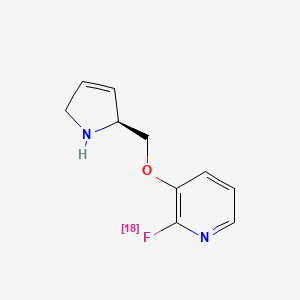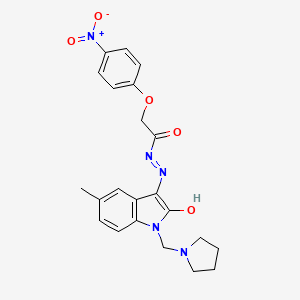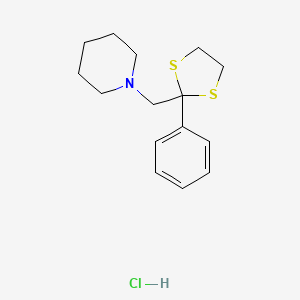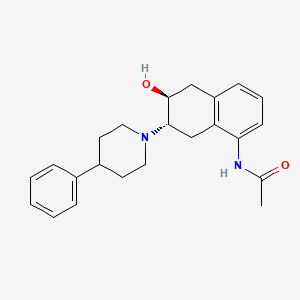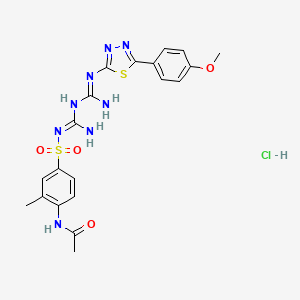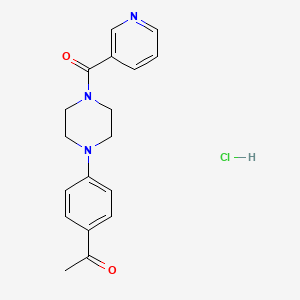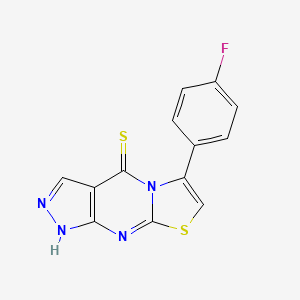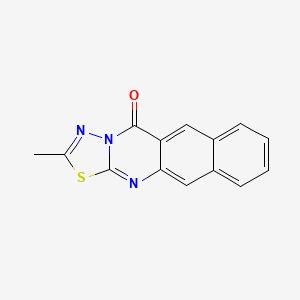
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted anilines and thiadiazoles could be used, with cyclization facilitated by reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Benzothiadiazoles: Compounds with a similar core structure but different substituents.
Quinazolines: Compounds with a similar quinazoline core but lacking the thiadiazole ring.
Uniqueness
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is unique due to its specific combination of functional groups and heteroatoms, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
82828-62-4 |
|---|---|
分子式 |
C14H9N3OS |
分子量 |
267.31 g/mol |
IUPAC 名称 |
14-methyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C14H9N3OS/c1-8-16-17-13(18)11-6-9-4-2-3-5-10(9)7-12(11)15-14(17)19-8/h2-7H,1H3 |
InChI 键 |
QSPWQNWCPDPOGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



